5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine

Description

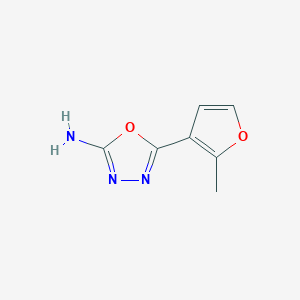

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methyl-3-furyl group at the 5-position and an amine group at the 2-position.

Properties

IUPAC Name |

5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTFFTWINUSOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties. The presence of the oxadiazole ring often enhances the biological activity of compounds through various mechanisms, including inhibition of enzymes and modulation of receptor interactions. The structural diversity of oxadiazole derivatives allows for the exploration of their efficacy against various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown activity against Mycobacterium tuberculosis (Mtb) strains. In one study, compound 3a (structurally related to our compound) demonstrated effectiveness against monoresistant strains of Mtb with notable metabolic stability and bioavailability .

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that 5-(hetero)aryl-1,3,4-oxadiazol-2-amines can inhibit AChE effectively, with IC50 values ranging from 12.8 to 99.2 µM depending on the substituents on the aromatic ring . This suggests that modifications to the oxadiazole structure can enhance inhibitory activity.

3. Antioxidant Properties

Oxadiazole derivatives have also been linked to antioxidant activities. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress . This property is particularly relevant in neuroprotection and the treatment of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. The following factors influence their efficacy:

- Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter the binding affinity and selectivity towards biological targets.

- Length and Type of Alkyl Chains : The introduction of long alkyl chains has been shown to enhance AChE inhibition .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | TBD | TBD | Active against Mtb |

| 5-(4-substituted phenyl)-1,3,4-oxadiazol-2-amines | 33.9–40.1 | Higher concentrations needed | Not specified |

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

- Study on Cholinesterase Inhibition : A series of 5-substituted oxadiazoles were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that specific substitutions led to enhanced inhibitory effects .

- Antimicrobial Efficacy Against Mtb : Compound 3a was tested against various strains of Mtb, demonstrating promising results with an observed activity profile that supports further development as an antimicrobial agent .

Scientific Research Applications

While the search results do not provide specific applications and case studies for the compound "5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine," they do offer some insight into the broader applications of 1,3,4-oxadiazole derivatives, which can be informative .

This compound is a chemical compound with the molecular formula and a molecular weight of 165.15 . PubChem provides identifiers and chemical properties for this compound . SCBIO and Santa Cruz Biotechnology (SCBT) also offer this chemical for research purposes, emphasizing that it is not intended for diagnostic or therapeutic use .

Research on 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . Their applications include:

- Anticancer Activity: Some novel oxadiazole analogs have been screened for anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines . For instance, -(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against melanoma, leukemia, breast cancer, and colon cancer cell lines .

- Anti-inflammatory and Analgesic Effects: Certain 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic effects. For example, some derivatives showed comparable anti-inflammatory activity to Indomethacin and analgesic activity comparable to Acetylsalicylic acid .

- Cholinesterase Inhibition: 5-Aryl-1,3,4-oxadiazoles have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions like dementias and myasthenia gravis .

- Antimicrobial Activity: Some 1,3,4-oxadiazole derivatives have shown good activity against bacteria such as E. coli, P. aeruginosa, and K. pneumoniae, as well as moderate activity against S. aureus . They have also shown moderate activity against fungi like Penicillium and Trichophyton .

Potential Applications

Given the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives, "this compound" may have potential applications in similar areas:

- Drug Discovery: As a structural analog of bioactive 1,3,4-oxadiazoles, this compound could be a candidate for developing new drugs targeting cancer, inflammation, neurological disorders, and microbial infections.

- Agrochemicals: Oxadiazoles have been explored in insecticidal applications, suggesting that "this compound" might find use in the development of new pesticides .

- Materials Science: The unique chemical properties of oxadiazoles make them useful in creating new materials with specific electronic or optical properties.

Further Research

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,3,4-oxadiazol-2-amine moiety is a critical pharmacophore. Below is a comparative analysis of key derivatives:

Key Findings from Analogues

- Enzyme Inhibition : The 1,3,4-oxadiazol-2-amine scaffold forms hydrogen bonds with enzyme active sites. For example, 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine interacts with Tyr134 and Val135 in GSK-3β, a kinase involved in cancer and neurodegenerative diseases .

- Anticancer Activity : Derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced activity. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-... showed a mean growth inhibition of 62.6% across multiple cancer cell lines .

- Cytotoxicity : Pyridinyl-substituted derivatives (e.g., 5-(pyridin-3-yl)-...) demonstrated IC50 values comparable to standard chemotherapeutics, highlighting the role of aromatic heterocycles in cell penetration .

Structure-Activity Relationships (SAR)

- Aromatic Substitutents : Electron-withdrawing groups (e.g., nitro, fluoro) enhance enzyme binding via dipole interactions, while electron-donating groups (e.g., methoxy) improve anticancer activity .

- Heterocyclic Variants : Pyridinyl or furyl substituents (as in the target compound) may optimize π-π stacking in enzyme pockets or DNA intercalation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine and its derivatives?

- Answer : The compound is typically synthesized via cyclization reactions using substituted carboxylic acid derivatives and thiosemicarbazides. For example, intermediates like 2-methyl-3-furoic acid hydrazide can be reacted with appropriate reagents (e.g., POCl₃) under reflux conditions to form the oxadiazole ring. Intermediates are purified via recrystallization (e.g., DMSO/water mixtures) and characterized using melting point analysis and TLC .

Q. How is structural validation performed for this compound?

- Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., furyl protons at δ 6.2–7.1 ppm, oxadiazole carbons at ~160–165 ppm) .

- FTIR : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=N at 1600 cm⁻¹) .

- Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Answer : Initial screening includes:

- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria .

- Antioxidant potential : DPPH radical scavenging assays to quantify free radical inhibition .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for oxadiazole derivatives be systematically resolved?

- Answer : Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., amine-imine tautomerism) .

- X-ray crystallography : Provides unambiguous bond lengths/angles (e.g., N–H⋯N hydrogen bonds in crystal lattices) .

- DFT calculations : Predicts stable conformers and validates experimental spectra .

Q. What optimization strategies improve yields in the synthesis of 5-substituted oxadiazol-2-amine derivatives?

- Answer : Key parameters include:

- Catalyst selection : Mn(II) catalysts enhance cyclization efficiency for thiadiazole analogs .

- Solvent systems : Refluxing toluene or DMF improves reaction rates .

- pH control : Adjusting to pH 8–9 during workup minimizes byproduct formation .

Q. How do supramolecular interactions influence the physicochemical properties of this compound?

- Answer : Single-crystal X-ray studies reveal:

- Hydrogen-bonding networks : N–H⋯N interactions create 3D frameworks, enhancing thermal stability .

- π-π stacking : Aromatic furyl/oxadiazole rings contribute to solubility and crystallinity .

Q. What advanced pharmacological models are suitable for mechanistic studies of 1,3,4-oxadiazole derivatives?

- Answer : Beyond basic assays:

- Molecular docking : Screens binding affinities to targets like EGFR or Topoisomerase II (using AutoDock Vina) .

- Apoptosis assays : Flow cytometry detects caspase-3 activation in treated cell lines .

- In vivo models : Xenograft studies in rodents evaluate tumor suppression efficacy .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxadiazole ring .

- Characterization : Cross-validate spectral data with computational models (e.g., Gaussian09 for IR/NMR simulations) .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.